3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid moiety. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Attachment to Propanoic Acid: The tetrazole ring is then linked to the propanoic acid moiety through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the tetrazole ring.
Scientific Research Applications
3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as a nonclassical bioisostere of carboxylic acids.
Mechanism of Action
The mechanism of action of 3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions, facilitating receptor-ligand interactions . This stabilization enhances the compound’s ability to penetrate cell membranes and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like losartan and candesartan, which are used as angiotensin II receptor blockers.
Other Tetrazole-Containing Compounds: Various tetrazole derivatives with antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness
3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid is unique due to its specific structure, which combines the tetrazole ring with a propanoic acid moiety
Properties
IUPAC Name |
3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-8(5-9(17)18)11-7-3-1-2-6(4-7)10-12-14-15-13-10/h1-4H,5H2,(H,11,16)(H,17,18)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDPRMSVODPTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=O)O)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285218-25-8 |
Source
|
Record name | 2-{[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamoyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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